molecular formula C12H20O4 B3053948 ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate CAS No. 57133-55-8

ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate

Cat. No.: B3053948
CAS No.: 57133-55-8
M. Wt: 228.28 g/mol
InChI Key: RQCRKRWTYLZRSX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, ethylene glycol, hydrazine, and iodine . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spiro derivatives, while substitution reactions can produce various substituted spiro compounds .

Mechanism of Action

The mechanism of action of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific spiro structure and the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRKRWTYLZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340797
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-55-8
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, ethylene glycol (7.6 ml, 135.87 mmol) and para-toluenesulfonic acid (516 mg, 2.72 mmol) were added to a solution of (±)-2-(ethoxycarbonylmethyl)cyclohexanone (5.00 g, 27.17 mmol) in toluene (136 ml). The mixture was heated to reflux in a Dean Stark apparatus for 4 h and then allowed to cool to room temperature and quenched with sodium bicarbonate (5 g) and a saturated sodium bicarbonate solution (150 ml). The organic phase was separated from the aqueous phase which was extracted with ethyl acetate (3×100 ml). The combined organic phases were washed with a saturated sodium bicarbonate solution (100 ml) and brine (100 ml). The organic phase was dried over magnesium sulphate and the solvent was evaporated under reduced pressure to give the crude product which was purified using flash column chromatography with hexane-ethyl acetate (9:1) to give (±)-6-(ethoxycarbonylmethyl)-1,4-dioxaspiro[4.5]decane (4.59 g, 74% yield) as a colourless oil. Rf 0.18 (hexane-ethyl acetate, 9:1).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 2
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 4
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 5
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 6
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate

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